Edoxaban Tosylate

説明

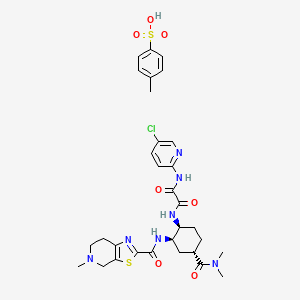

Structure

3D Structure of Parent

特性

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFZITWZOYXXAW-QXXZOGQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197399 | |

| Record name | Edoxaban tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480449-71-6 | |

| Record name | Edoxaban tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxaban tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxaban tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXABAN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edoxaban Tosylate's Mechanism of Action on Factor Xa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of Edoxaban (B1671109) Tosylate, a direct oral anticoagulant (DOAC), on its target, Factor Xa (FXa). The document elucidates the core biochemical interactions, presents quantitative data on its inhibitory potency, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Edoxaban is a highly potent, direct, selective, reversible, and competitive inhibitor of human Factor Xa.[1][2] Its mechanism does not necessitate a cofactor like antithrombin III to exert its anticoagulant effect.[3][4] By binding directly to the active site of both free FXa and FXa assembled within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3][5] This action curtails the amplification of the coagulation cascade, leading to a reduction in thrombus formation.[3][6]

Factor Xa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. The prothrombinase complex, consisting of Factor Xa and its cofactor Factor Va on a phospholipid surface, is responsible for a rapid burst in thrombin generation. A single molecule of Factor Xa can catalyze the formation of approximately 1,000 thrombin molecules.[5] Consequently, its inhibition is a highly effective strategy for anticoagulation.

The selectivity of edoxaban for Factor Xa over other serine proteases, such as thrombin, is remarkably high, exceeding a 10,000-fold difference.[5] This high selectivity is attributed to the specific molecular interactions between edoxaban and the S1 and S4 pockets of the Factor Xa active site.[3]

Quantitative Analysis of Edoxaban's Inhibitory Potency

The potency of edoxaban's inhibition of Factor Xa has been quantified through various in vitro studies. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Target | Value (nM) |

| Inhibition Constant (Ki) | Free Factor Xa | 0.561[1][2][5][7] |

| Prothrombinase-bound Factor Xa | 2.98[5][7][8] | |

| Half-maximal Inhibitory Concentration (IC50) | Free Factor Xa | 2.3[9] |

| Clot-bound Factor Xa | 8.2[9] | |

| Anti-FXa activity in human plasma | 3.0[2][10] |

Signaling Pathway and Mechanism of Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin (B1330869) clot. Edoxaban intervenes at a critical juncture in this pathway.

Caption: The Coagulation Cascade and the Site of Action of Edoxaban.

Experimental Protocols

The characterization of edoxaban's interaction with Factor Xa and its effect on coagulation relies on a suite of in vitro and ex vivo assays.

Chromogenic Factor Xa Inhibition Assay

This assay is the gold standard for quantifying the plasma concentration of edoxaban.

Principle: The assay measures the residual activity of a known amount of FXa after its inhibition by edoxaban in a plasma sample. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that is measured spectrophotometrically. The color intensity is inversely proportional to the edoxaban concentration.[1][2]

Methodology:

-

Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.

-

Reagent Preparation: Edoxaban calibrators and controls with known concentrations are prepared by spiking drug-free plasma.

-

Assay Procedure: a. A defined volume of patient plasma, calibrator, or control is incubated with a reagent containing a fixed, excess amount of bovine or human FXa. b. During this incubation, edoxaban present in the plasma binds to and inhibits FXa. c. A chromogenic substrate specific for FXa is then added. d. The residual, uninhibited FXa cleaves the substrate, leading to a color change. e. The reaction is stopped after a predetermined time, and the absorbance is measured at 405 nm using a spectrophotometer.[2]

-

Data Analysis: A calibration curve is generated by plotting the absorbance values of the calibrators against their known concentrations. The edoxaban concentration in the patient samples is then determined by interpolation from this curve.[1]

Caption: Workflow for the Chromogenic Anti-Factor Xa Assay.

Thrombin Generation Assay (TGA)

This global hemostasis assay provides a comprehensive assessment of the overall coagulation potential.

Principle: The TGA measures the dynamics of thrombin generation and decay in plasma following the initiation of coagulation. The output is a thrombogram, a curve representing thrombin concentration over time.[1]

Methodology:

-

Sample Preparation: Platelet-poor or platelet-rich plasma is prepared.

-

Initiation of Coagulation: A trigger reagent, typically containing a low concentration of tissue factor and phospholipids, is added to the plasma sample.

-

Thrombin Measurement: A fluorogenic substrate for thrombin is included in the reaction mixture. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal.

-

Signal Detection: The fluorescence intensity is monitored in real-time using a fluorometer.[1]

-

Data Analysis: The software calculates key parameters from the thrombogram, including lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP).

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

These are standard laboratory tests that measure the time it takes for a plasma sample to clot.

Principle:

-

PT: Measures the integrity of the extrinsic and common pathways of the coagulation cascade.

-

aPTT: Measures the integrity of the intrinsic and common pathways.

Methodology:

-

Sample Preparation: Platelet-poor plasma is obtained from citrated whole blood.

-

PT Assay: a. The plasma is incubated at 37°C. b. Thromboplastin reagent (a source of tissue factor and phospholipids) is added to initiate clotting. c. The time to clot formation is measured.

-

aPTT Assay: a. The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids. b. Calcium chloride is added to initiate clotting. c. The time to clot formation is measured.

Edoxaban prolongs both PT and aPTT in a concentration-dependent manner; however, the extent of prolongation is highly dependent on the specific reagents used.[6] Therefore, these tests are not recommended for the routine monitoring of edoxaban therapy.[8]

Conclusion

Edoxaban Tosylate is a potent and highly selective direct inhibitor of Factor Xa. Its mechanism of action is well-characterized, involving competitive and reversible binding to the active site of both free and prothrombinase-bound Factor Xa. This leads to a significant reduction in thrombin generation and a predictable anticoagulant effect. The chromogenic anti-Xa assay stands as the most reliable method for quantifying edoxaban's plasma concentrations, providing valuable information in specific clinical scenarios. A thorough understanding of its mechanism and the methodologies used for its evaluation is crucial for researchers and clinicians in the field of antithrombotic therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Synthesis and purification of Edoxaban Tosylate monohydrate

An In-depth Technical Guide to the Synthesis and Purification of Edoxaban (B1671109) Tosylate Monohydrate

Introduction

Edoxaban, an oral anticoagulant that directly inhibits Factor Xa, is a critical therapeutic agent for preventing and treating thromboembolic disorders.[1][2] The commercially available form is the tosylate monohydrate salt, N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide p-toluenesulfonate monohydrate.[3] Its synthesis is a multi-step process that requires precise control over stereochemistry and reaction conditions to ensure high purity and yield.[4][5] This technical guide provides a comprehensive overview of the synthesis and purification of Edoxaban Tosylate Monohydrate, intended for researchers, scientists, and drug development professionals.

Core Synthesis of Edoxaban

The synthesis of Edoxaban involves the strategic coupling of three key structural units: a chiral cyclohexane (B81311) cis-diamine core, a thiazolopyridine carboxylic acid moiety, and an oxalamide derivative of 5-chloropyridine.[5][6] A common and industrially applicable route involves the preparation of two key intermediates which are then coupled to form the Edoxaban free base.

A prevalent synthetic strategy involves the reaction of N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.[7] This is followed by the formation of the tosylate salt with p-toluenesulfonic acid to yield the final active pharmaceutical ingredient (API).[7][8]

Alternative synthetic routes have been developed to improve efficiency and safety, for instance, by avoiding hazardous reagents like sodium azide.[1][9] Industrial-scale synthesis prioritizes cost-effectiveness, high yield, and purity, leading to the optimization of reaction conditions and starting materials.[4]

Experimental Protocols

Protocol 1: Preparation of Edoxaban Tosylate Monohydrate from Edoxaban Free Base

This protocol is based on methodologies described in patent literature for the formation of the tosylate salt.[3][10]

-

Dissolution : Combine the Edoxaban free base and p-toluenesulfonic acid in a mixture of acetonitrile (B52724) (ACN) and water (H₂O). The volume ratio of ACN/H₂O can range from 70:30 to 30:70.

-

Heating : Heat the mixture to a temperature between 30°C and 70°C until complete dissolution is achieved.[3][10]

-

Cooling : Cool the resulting solution to a temperature at or below room temperature.

-

Anti-solvent Addition : Add water to the solution to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70. This step can be performed before or after the cooling step.[7]

-

Crystallization : Allow the product to crystallize. Seeding with crystals of Form I of Edoxaban Tosylate Monohydrate can be employed to facilitate this process.[7]

-

Recovery : Isolate the crystallized Edoxaban Tosylate Monohydrate from the reaction media, typically via filtration.

| Step | Parameter | Value | Reference(s) |

| Salt Formation | Solvent System | Acetonitrile/Water | [3][7][10] |

| Initial ACN/H₂O Ratio (v/v) | 70:30 to 30:70 | [3][10] | |

| Dissolution Temperature | 30°C to 70°C | [3][10] | |

| Final ACN/H₂O Ratio (v/v) | 10:90 to 30:70 | [3][10] | |

| Crystallization Temperature | ≤ Room Temperature | [3][10] |

Purification of Edoxaban Tosylate Monohydrate

The final purity of the API is critical for its safety and efficacy. Purification of Edoxaban Tosylate Monohydrate is typically achieved through recrystallization, which is effective at removing process-related impurities and ensuring the correct polymorphic form (Form I) is obtained.[7][11][12]

Protocol 2: Recrystallization of Edoxaban Tosylate Monohydrate

This protocol details a common method for the purification of the crude product.[3][10]

-

Dissolution : Dissolve the crude Edoxaban Tosylate Monohydrate in a mixture of acetonitrile (ACN) and water (H₂O) with a volume ratio ranging from 60:40 to 30:70. The mixture should be heated to a temperature between 30°C and 70°C to ensure complete dissolution.[7]

-

Cooling : Cool the solution to a temperature at or below room temperature to induce crystallization.

-

Anti-solvent Addition : Add water to adjust the final ACN/H₂O volume ratio to between 10:90 and 30:70. This addition of an anti-solvent further reduces the solubility of the product and enhances crystallization. This step can be performed before or after cooling.[7]

-

Maturation : The slurry is typically stirred for a period to allow for complete crystallization and to ensure the desired crystal form is obtained.

-

Recovery : The purified crystals are isolated by filtration, washed, and then dried under appropriate conditions to yield high-purity Edoxaban Tosylate Monohydrate.

| Parameter | Value | Reference(s) |

| Solvent System | Acetonitrile/Water | [3][7][10][13] |

| Initial ACN/H₂O Ratio (v/v) | 60:40 to 30:70 | [3][10] |

| Dissolution Temperature | 30°C to 70°C | [3][10] |

| Final ACN/H₂O Ratio (v/v) | 10:90 to 30:70 | [3][10] |

| Crystallization Temperature | ≤ Room Temperature, optionally 0-5°C | [3][10] |

Quantitative Data and Quality Control

The success of the synthesis and purification process is determined by the yield and purity of the final product. High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing the purity of Edoxaban and quantifying any impurities.[14][15][16] Chiral HPLC methods are particularly important for detecting and quantifying stereoisomers, which are considered critical impurities.[5][17]

| Parameter | Result | Method | Reference(s) |

| Total Yield (Optimized) | 1.69% (up from 0.88%) | Not specified | [4] |

| Purity (after purification) | Max. single impurity: 0.03% (a/a) | HPLC | [3][10] |

| Purity (after purification) | Total impurities: ≤ 0.13% (a/a) | HPLC | [3][10] |

| HPLC Purity (Example) | 99.14% | HPLC | [18] |

| HPLC Purity (Example) | 99.18% | HPLC | [18] |

Conclusion

The synthesis and purification of Edoxaban Tosylate Monohydrate are complex processes that require careful control of reaction conditions and purification parameters. The methods described, particularly the use of an acetonitrile/water solvent system for salt formation and recrystallization, are robust and scalable, allowing for the production of high-purity API suitable for pharmaceutical use. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals in the field of drug development and manufacturing.

References

- 1. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]

- 2. CA2793413C - Crystal form of edoxaban tosylate monohydrate and method of producing same - Google Patents [patents.google.com]

- 3. WO2018083213A1 - Preparation and purification processes of edoxaban tosylate monohydrate - Google Patents [patents.google.com]

- 4. globethesis.com [globethesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP3318568A1 - Preparation process of edoxaban tosylate monohydrate - Google Patents [patents.google.com]

- 11. Crystal structure of edoxaban tosylate monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Semantic Scholar [semanticscholar.org]

- 12. Crystal structure of edoxaban tosylate monohydrate Form I, (C24H31ClN7O4S)(C7H7O3S)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. WO2018083213A1 - Procédés de préparation et de purification d'edoxaban tosylate monohydraté - Google Patents [patents.google.com]

- 14. degres.eu [degres.eu]

- 15. researchgate.net [researchgate.net]

- 16. jchr.org [jchr.org]

- 17. researchgate.net [researchgate.net]

- 18. PROCESS FOR PREPARATION OF EDOXABAN | TREA [trea.com]

Chemical structure and properties of Edoxaban Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban (B1671109), a direct oral anticoagulant (DOAC), represents a significant advancement in the prevention and treatment of thromboembolic disorders.[1] Marketed as Edoxaban Tosylate, this small molecule is a highly potent, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2][3] Unlike traditional anticoagulants, edoxaban's targeted mechanism of action offers a predictable pharmacokinetic and pharmacodynamic profile, reducing the need for frequent monitoring.[1] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for Edoxaban Tosylate.

Chemical Structure and Properties

Edoxaban is administered as the tosylate salt, often in a monohydrate form.[4]

IUPAC Name: N'-(5-chloro-2-pyridinyl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[2][5]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid

CAS Number: 480449-71-6 (anhydrous), 1229194-11-9 (monohydrate)

Chemical Formula: C₂₄H₃₀ClN₇O₄S · C₇H₈O₃S (anhydrous) | C₂₄H₃₀ClN₇O₄S · C₇H₈O₃S · H₂O (monohydrate)

Molecular Weight: 720.26 g/mol (anhydrous) | 738.27 g/mol (monohydrate)

Physicochemical Properties

A summary of the key physicochemical properties of Edoxaban Tosylate is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to pale yellowish-white crystalline powder | [6] |

| Melting Point | >213°C (decomposition) | [5] |

| Solubility | Slightly soluble in water and DMSO. The solubility of edoxaban tosylate decreases with increasing pH. | [6][7] |

| pKa | 6.7 | [6] |

| LogP | 1.29 | [8] |

Mechanism of Action: Direct Factor Xa Inhibition

Edoxaban's anticoagulant effect stems from its direct, selective, and reversible inhibition of Factor Xa (FXa). FXa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is the key component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to fibrin (B1330869) formation.[1]

By binding directly to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks this conversion, thereby inhibiting thrombin generation and subsequent clot formation.[5][6] This targeted inhibition results in a predictable anticoagulant response.

Figure 1: Edoxaban's site of action in the coagulation cascade.

Quantitative Data: Potency and Selectivity

The high affinity and selectivity of edoxaban for FXa are demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.

| Parameter | Target | Value | Reference(s) |

| Ki | Free Factor Xa | 0.561 nM | [2][7] |

| Prothrombinase-complexed Factor Xa | 2.98 nM | [6] | |

| IC50 | Factor Xa | 3 nM | [2] |

| Selectivity | >10,000-fold for FXa over other coagulation proteases (e.g., thrombin) | [6][9] |

Pharmacokinetics and Pharmacodynamics

A summary of key pharmacokinetic and pharmacodynamic parameters of edoxaban is provided below.

| Parameter | Value | Reference(s) |

| Bioavailability | ~62% | [2][10] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2][10] |

| Elimination Half-life | 10-14 hours | [2][10] |

| Volume of Distribution (Vd) | ~107 L | [2][10] |

| Clearance | ~50% renal, ~50% metabolism and biliary secretion | [2][10] |

| Effect on Coagulation Assays | Prolongs Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) in a concentration-dependent manner. | [2][5] |

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This is the recommended method for quantifying the anticoagulant effect of edoxaban.[4][11][12]

Principle: This assay measures the residual activity of a known amount of FXa after its inhibition by edoxaban in a plasma sample. The remaining FXa cleaves a chromogenic substrate, releasing a colored product. The intensity of the color is inversely proportional to the concentration of edoxaban.[1][12]

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

-

Assay Procedure:

-

A plasma sample containing edoxaban is incubated with a known excess of Factor Xa.

-

A chromogenic substrate specific for FXa is added.

-

The residual FXa cleaves the substrate, leading to a color change.

-

The change in absorbance is measured spectrophotometrically (typically at 405 nm).

-

-

Quantification: The edoxaban concentration is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of edoxaban.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edoxaban - Wikipedia [en.wikipedia.org]

- 4. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. Population pharmacokinetics and pharmacodynamics of edoxaban in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Edoxaban: a new oral direct factor xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

In Vitro Anticoagulant Activity of Edoxaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticoagulant activity of edoxaban (B1671109), a direct, selective, and reversible inhibitor of Factor Xa (FXa). Edoxaban's mechanism of action, inhibitory potency, and its effects on various coagulation parameters are detailed, supported by experimental data and methodologies. This document is intended to serve as a resource for professionals in the fields of hematology, pharmacology, and drug development.

Mechanism of Action

Edoxaban exerts its anticoagulant effect by directly binding to the active site of both free FXa and FXa within the prothrombinase complex. This inhibition is competitive and reversible, preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1] By blocking this critical step in the coagulation cascade, edoxaban effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3] Its high selectivity for FXa over other serine proteases, such as thrombin, contributes to its favorable safety profile.[4]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of edoxaban against Factor Xa has been quantified through various in vitro assays. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Parameter | Target Enzyme | Value |

| Inhibition Constant (Ki) | Free Factor Xa | 0.561 nM[2][4][5] |

| Prothrombinase-bound Factor Xa | 2.98 nM[4][5] | |

| Half-maximal Inhibitory Concentration (IC50) | Free Factor Xa | 2.3 nM[6] |

| Clot-bound Factor Xa | 8.2 nM[6] | |

| Thrombin | >10,000-fold higher than for FXa[4] | |

| Other Serine Proteases (e.g., Trypsin, Plasmin) | >10,000-fold higher than for FXa[1] |

Effects on In Vitro Coagulation Assays

Edoxaban demonstrates a concentration-dependent effect on various standard coagulation assays. The extent of prolongation is dependent on the specific reagents used.[7][8]

| Assay | Effect | Quantitative Data |

| Prothrombin Time (PT) | Concentration-dependent prolongation.[4][9] Sensitivity varies significantly with the thromboplastin (B12709170) reagent used.[10][11][12] | Doubling of PT at a concentration of 0.256 µM.[4] |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation, though generally less sensitive than PT.[4][13] | Doubling of aPTT at a concentration of 0.508 µM.[4] |

| Anti-Factor Xa Activity | Linear, concentration-dependent increase in anti-Xa activity across a broad range of edoxaban levels.[13] | R² values >0.95 in multiple studies.[13] |

| Thrombin Generation Assay (TGA) | Concentration-dependent suppression of thrombin generation, including prolonged lag time and decreased peak height.[4][7] | Edoxaban exhibited a three-fold greater concentration-dependent effect than fondaparinux (B3045324) across most TG parameters.[4][8] |

| Dilute Russell's Viper Venom Time (dRVVT) | Concentration-dependent prolongation.[7][13] | A curvilinear response is observed, with a flattening of the dose-response curve at concentrations above 250 ng/mL.[13] |

Detailed Experimental Protocols

Factor Xa Enzyme Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory activity of edoxaban on Factor Xa.

Principle: The residual activity of a known amount of FXa is measured after incubation with edoxaban. The remaining FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the edoxaban concentration.[1][14]

Methodology:

-

Sample Preparation: Use platelet-poor plasma (PPP) obtained by double centrifuging citrated whole blood.[14]

-

Calibration: Prepare a standard curve using edoxaban calibrators of known concentrations.[14]

-

Reagent Incubation: Incubate the plasma sample, calibrator, or control with a reagent containing a fixed, excess amount of purified human or bovine FXa. Edoxaban present in the sample will bind to and inhibit FXa.

-

Substrate Addition: Add a chromogenic substrate specific for FXa (e.g., S-2222).[6]

-

Measurement: Measure the change in absorbance at 405 nm over time using a spectrophotometer in kinetic mode.[1][14]

-

Quantification: Determine the initial reaction velocity. The edoxaban concentration is determined by interpolating the result from the calibration curve.[1][14]

Prothrombin Time (PT) Assay

Principle: The PT assay assesses the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium to plasma. Edoxaban's inhibition of FXa prolongs this time.

Methodology:

-

Sample Preparation: Use platelet-poor plasma collected in 3.2% sodium citrate (B86180) tubes.

-

Incubation: Pre-warm the plasma sample to 37°C.

-

Initiation: Add a pre-warmed thromboplastin-calcium reagent to the plasma sample.

-

Measurement: Record the time in seconds for a fibrin clot to form using a coagulometer.

-

Data Analysis: The results are reported in seconds. It is crucial to characterize the responsiveness of the specific thromboplastin reagent being used to known concentrations of edoxaban.[14]

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the intrinsic and common pathways. Clotting is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. Edoxaban prolongs the aPTT by inhibiting FXa in the common pathway.

Methodology:

-

Sample Preparation: Use platelet-poor plasma.

-

Incubation: Incubate the plasma sample with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.

-

Initiation: Add pre-warmed calcium chloride to the mixture.

-

Measurement: Record the time in seconds for a fibrin clot to form using a coagulometer.

-

Data Analysis: Results are reported in seconds. The sensitivity of the aPTT to edoxaban can vary depending on the reagent used.[12]

Conclusion

Edoxaban is a potent and highly selective direct inhibitor of Factor Xa, demonstrating a predictable concentration-dependent anticoagulant effect in a variety of in vitro assays. The chromogenic anti-Xa assay provides the most accurate and linear measurement of edoxaban's activity. While PT and aPTT are prolonged by edoxaban, their sensitivity is highly reagent-dependent. A thorough understanding of these in vitro characteristics and the methodologies used for their assessment is crucial for researchers and clinicians working with this anticoagulant.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Edoxaban: Impact on routine and specific coagulation assays. A practical laboratory guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Role of Edoxaban Tosylate in Inhibiting Thrombin Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edoxaban (B1671109), a direct oral anticoagulant (DOAC), exerts its therapeutic effect by potently and selectively inhibiting Factor Xa (FXa), a critical juncture in the coagulation cascade. This direct, reversible, and competitive inhibition effectively blocks the conversion of prothrombin to thrombin, the central enzyme responsible for fibrin (B1330869) clot formation. This technical guide provides an in-depth analysis of the mechanism of action of edoxaban tosylate, with a specific focus on its role in the attenuation of thrombin generation. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and laboratory workflows.

Core Mechanism of Action: Inhibition of Factor Xa

Edoxaban's primary mechanism of action is the direct, selective, and reversible inhibition of both free Factor Xa and FXa bound within the prothrombinase complex.[1][2] The prothrombinase complex, formed by FXa and its cofactor Factor Va on a phospholipid surface, is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa).[3] By binding to the active site of FXa, edoxaban physically obstructs its enzymatic activity, thereby preventing this crucial amplification step in the coagulation cascade.[1] This targeted inhibition leads to a concentration-dependent decrease in the rate and overall amount of thrombin generated.[4][5]

The high selectivity of edoxaban for FXa over other serine proteases, including thrombin, contributes to its predictable anticoagulant effect and favorable safety profile.[1][6] This precise targeting minimizes off-target effects and interference with other physiological processes.

Quantitative Assessment of Edoxaban's Inhibitory Potency

The efficacy of edoxaban as an FXa inhibitor has been quantified through various in vitro assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that demonstrate its high affinity and potency.

| Parameter | Value | Target | Reference |

| Inhibitory Constant (Ki) | 0.561 nM | Free Factor Xa | [3][6][7] |

| 2.98 nM | Prothrombinase-bound Factor Xa | [6][7] | |

| IC50 (Anti-FXa) | 3 nM | Factor Xa | [3] |

Table 1: Inhibitory Activity of Edoxaban against Factor Xa

The anticoagulant effects of edoxaban are further reflected in its impact on standard coagulation assays and thrombin generation parameters.

| Assay | Effect | Key Findings | References |

| Prothrombin Time (PT) | Concentration-dependent prolongation | Sensitivity is highly dependent on the thromboplastin (B12709170) reagent used. | [4][5][8] |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Less sensitive to edoxaban compared to PT. A normal aPTT value does not rule out the presence of clinically relevant concentrations of edoxaban. | [4][5][8] |

| Thrombin Generation Assay (TGA) | Inhibition of thrombin generation | Considered a more sensitive measure of edoxaban's effect than PT and aPTT. Edoxaban prolongs the lag time and time to peak, while decreasing the endogenous thrombin potential (ETP) and peak thrombin concentration. | [4][5][9] |

Table 2: Effect of Edoxaban on Coagulation Parameters

| Thrombin Generation Parameter | Effect of Edoxaban | Reference |

| Lag Time | Prolonged | [1][5] |

| Endogenous Thrombin Potential (ETP) | Decreased | [1][5] |

| Peak Thrombin | Decreased | [1][5] |

| Time to Peak | Prolonged | [1][5] |

Table 3: Edoxaban's Impact on Thrombin Generation Assay (TGA) Parameters

Signaling Pathway of the Coagulation Cascade and Edoxaban's Intervention

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Edoxaban intervenes at the convergence point of the intrinsic and extrinsic pathways.

Caption: The coagulation cascade and the inhibitory action of Edoxaban on Factor Xa.

Experimental Protocols

Thrombin Generation Assay (TGA)

The Thrombin Generation Assay is a global hemostasis test that provides a comprehensive assessment of the dynamics of thrombin formation and decay.[10]

Principle: This assay measures the generation of thrombin in platelet-poor plasma (PPP) upon the addition of a trigger (e.g., tissue factor). A fluorogenic substrate for thrombin is included, and the resulting fluorescence is monitored over time to create a "thrombogram".[1]

Methodology:

-

Plasma Preparation:

-

Sample Preparation:

-

Prepare a stock solution of edoxaban tosylate in a suitable solvent (e.g., DMSO or distilled water).

-

Spike the PPP with various concentrations of edoxaban or a vehicle control. The volume of the edoxaban solution should be minimal to avoid significant plasma dilution.[10]

-

-

Assay Procedure (example using a 96-well plate format):

-

Pre-warm all reagents and the fluorometer to 37°C.[10]

-

In each well, add 75 µL of PPP (spiked with edoxaban or vehicle).[10]

-

Add 20 µL of a reagent containing tissue factor and phospholipids (B1166683) (e.g., PPP-Reagent).[10]

-

For calibration, prepare separate wells with 75 µL of unspiked PPP and 20 µL of a thrombin calibrator.[10]

-

Incubate the plate at 37°C for 5 minutes.[10]

-

Initiate the reaction by dispensing 20 µL of a pre-warmed solution containing the fluorogenic substrate and calcium (e.g., FluCa-Kit) into each well.[10]

-

Immediately place the plate in the fluorometer and monitor fluorescence intensity over time (e.g., for 60-120 minutes) at excitation and emission wavelengths of approximately 390 nm and 460 nm, respectively.[10][11]

-

-

Data Analysis:

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are standard laboratory tests used to assess the extrinsic and intrinsic pathways of coagulation, respectively.

Principle: The PT and aPTT assays measure the time it takes for plasma to clot after the addition of specific reagents.

Methodology (General):

-

Plasma Preparation: Prepare PPP as described for the TGA.

-

Sample Preparation: Spike PPP with various concentrations of edoxaban.

-

PT Assay:

-

Pre-warm the plasma sample to 37°C.

-

Add a thromboplastin reagent (containing tissue factor and phospholipids) to the plasma.

-

Measure the time to clot formation.

-

-

aPTT Assay:

-

Pre-warm the plasma sample to 37°C.

-

Incubate the plasma with an activator of the contact pathway (e.g., silica) and phospholipids.

-

Add calcium chloride to initiate coagulation.

-

Measure the time to clot formation.

-

Note: The prolongation of PT and aPTT by edoxaban is concentration-dependent, but the magnitude of the effect can vary significantly depending on the specific reagents used.[4][5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of edoxaban on thrombin generation.

Caption: Experimental workflow for the thrombin generation assay with Edoxaban.

Conclusion

Edoxaban tosylate is a potent and selective inhibitor of Factor Xa, which translates to a significant and concentration-dependent inhibition of thrombin generation. Its well-defined mechanism of action and predictable pharmacokinetics make it an effective oral anticoagulant. The thrombin generation assay serves as a sensitive and comprehensive method for elucidating the pharmacodynamic effects of edoxaban, offering greater insight than traditional coagulation tests. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Edoxaban tosylate monohydrate | CAS:1229194-11-9 | Oral factor Xa inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Early Phase Clinical Development of Edoxaban: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical testing of edoxaban (B1671109), a direct, selective, and reversible inhibitor of Factor Xa (FXa). The document focuses on the foundational Phase I and II studies that established the pharmacokinetic, pharmacodynamic, safety, and preliminary efficacy profile of this novel oral anticoagulant.

Core Mechanism of Action

Edoxaban exerts its anticoagulant effect by directly binding to the active site of both free and clot-bound Factor Xa, a critical enzyme in the coagulation cascade.[1] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the generation of fibrin, the primary component of a thrombus.[2][3] Unlike traditional anticoagulants like warfarin (B611796), edoxaban's mechanism is independent of antithrombin III and offers a more predictable anticoagulant response.[1]

Pharmacokinetics

Early phase trials in healthy subjects demonstrated that edoxaban exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, supporting a once-daily dosing regimen.[4][5]

Table 1: Summary of Edoxaban Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 2.0 hours | [4][6] |

| Elimination Half-Life (t½) | 10 - 14 hours | [4][5] |

| Absolute Oral Bioavailability | ~62% | [4][6] |

| Volume of Distribution (Vss) | 107 ± 19.9 L | [6] |

| Total Clearance | 21.8 ± 3.03 L/h | [6] |

| Renal Clearance | ~50% of total clearance | [7] |

| Metabolism | Primarily via hydrolysis, with minor oxidation by CYP3A4/5.[2] |

Data are presented as mean ± standard deviation where available.

Pharmacodynamics

The pharmacodynamic effects of edoxaban are directly correlated with its plasma concentration, resulting in a dose-dependent anticoagulant response.[6]

Table 2: Summary of Edoxaban Pharmacodynamic Effects

| Parameter | Effect | Reference |

| Prothrombin Time (PT) | Prolonged in a dose-dependent manner. | [4] |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged in a dose-dependent manner. | [4] |

| Anti-Factor Xa Activity | Linearly correlated with edoxaban plasma concentrations. | [6][8] |

| Thrombin Generation | Inhibited for over 24 hours with once-daily dosing. | [4][5] |

Early Phase Experimental Protocols

The clinical development of edoxaban followed a structured progression from initial safety and tolerability studies in healthy volunteers to dose-finding studies in patient populations.

Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of edoxaban in healthy subjects.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.

-

Subject Population: Healthy adult volunteers. Key exclusion criteria included a history of bleeding disorders, clinically significant illness, and use of medications known to affect coagulation.

-

Dosing Regimens:

-

SAD: Single oral doses ranging from 10 mg to 180 mg.[6]

-

MAD: Multiple once-daily doses to evaluate steady-state pharmacokinetics.

-

-

Key Assessments:

-

Safety: Monitoring of adverse events (AEs), with a focus on bleeding events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Serial blood sampling to determine plasma concentrations of edoxaban and its metabolites. Key parameters included Cmax, Tmax, AUC, and t½.

-

Pharmacodynamics: Measurement of coagulation markers such as PT, aPTT, and anti-FXa activity at various time points post-dose.

-

Phase II Dose-Finding Studies

Objective: To identify the optimal once-daily and twice-daily dosing regimens of edoxaban for further investigation in Phase III trials, primarily in patients with atrial fibrillation (AF) or for the treatment of venous thromboembolism (VTE).[7][9]

Methodology:

-

Study Design: Randomized, parallel-group, active-controlled (e.g., warfarin) studies.[9]

-

Subject Population: Patients with non-valvular atrial fibrillation or those undergoing orthopedic surgery.[7][10]

-

Dosing Regimens: Patients were randomized to receive various fixed-dose regimens of edoxaban (e.g., 30 mg once daily, 60 mg once daily, 30 mg twice daily, 60 mg twice daily) or dose-adjusted warfarin.[9]

-

Key Assessments:

-

Primary Efficacy Endpoint: Incidence of thromboembolic events.

-

Primary Safety Endpoint: Incidence of major and clinically relevant non-major bleeding events, as defined by the International Society on Thrombosis and Haemostasis (ISTH).[9]

-

Pharmacokinetic/Pharmacodynamic Sub-studies: To evaluate the relationship between drug exposure, anticoagulant effect, and clinical outcomes.

-

Safety and Tolerability

Across Phase I and II studies, edoxaban was generally well-tolerated. The most frequently reported adverse events were bleeding-related, which were dose-dependent.[9][11] Phase II studies were crucial in determining that a once-daily dosing regimen was associated with a lower incidence of bleeding compared to a twice-daily regimen with the same total daily dose, likely due to lower trough concentrations.[5][9]

Table 3: Bleeding Events in a Phase II Atrial Fibrillation Study (12 weeks)

| Treatment Group | Number of Patients | Bleeding Events (%) | Reference |

| Edoxaban 30 mg QD | 235 | 5.5% | [9] |

| Edoxaban 60 mg QD | 234 | 7.3% | [9] |

| Edoxaban 30 mg BID | 244 | 12.7% | [9] |

| Edoxaban 60 mg BID | 180 | 18.3% | [9] |

| Warfarin (INR 2.0-3.0) | 250 | Not specified in this analysis | [9] |

QD = once daily; BID = twice daily

Dose Selection Logic for Pivotal Trials

References

- 1. benchchem.com [benchchem.com]

- 2. Edoxaban - Wikipedia [en.wikipedia.org]

- 3. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]

- 6. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clinician.nejm.org [clinician.nejm.org]

- 9. ANALYSIS OF EDOXABAN PHASE II DATA PROVIDES INSIGHT INTO REDUCED BLEEDING EVENTS SEEN IN ONCE-DAILY DOSING - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 10. ovid.com [ovid.com]

- 11. A randomized trial of the safety, pharmacokinetics and pharmacodynamics of edoxaban, an oral factor Xa inhibitor, following a switch from warfarin - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Edoxaban Tosylate on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edoxaban (B1671109), a direct oral anticoagulant (DOAC), primarily exerts its therapeutic effect through the selective and reversible inhibition of Factor Xa (FXa), a critical juncture in the coagulation cascade.[1][2] This inhibition curtails the conversion of prothrombin to thrombin, thereby attenuating fibrin (B1330869) clot formation.[1] While its principal mechanism is centered on the coagulation cascade, the consequent reduction in thrombin, a potent platelet agonist, results in an indirect modulatory effect on platelet aggregation.[1][3] This technical guide provides a comprehensive analysis of the effect of edoxaban tosylate on platelet aggregation, presenting quantitative data from various studies, detailing experimental protocols, and visualizing key pathways and workflows to elucidate its nuanced role in hemostasis.

Mechanism of Action: An Indirect Influence on Platelets

Edoxaban's effect on platelet aggregation is not direct but is a downstream consequence of its primary anticoagulant activity. By binding to the active site of both free and prothrombinase-bound FXa, edoxaban effectively blocks the amplification of the coagulation cascade, leading to a significant reduction in thrombin generation.[1][2] Thrombin is a pivotal activator of platelets through its interaction with Protease-Activated Receptors (PARs) on the platelet surface.[1] Therefore, by diminishing thrombin availability, edoxaban indirectly lessens thrombin-mediated platelet activation and subsequent aggregation.[2][3]

This indirect mechanism is crucial in understanding edoxaban's clinical profile, particularly in scenarios involving concomitant antiplatelet therapy where the cumulative effect on hemostasis is a key consideration.[3]

Signaling Pathway of Edoxaban's Indirect Effect on Platelet Aggregation

Quantitative Analysis of Edoxaban's Effect on Platelet Aggregation

The inhibitory effect of edoxaban on platelet aggregation is concentration-dependent and varies based on the agonist used to induce aggregation. The following tables summarize key quantitative findings from in vitro and ex vivo studies.

Table 1: Effect of Edoxaban on Thrombin-Induced Platelet Aggregation

| Agonist | Edoxaban Concentration/Timing | Platelet Aggregation (%) | Reference |

| γ-thrombin (100 nmol/L) | Baseline (27.32 ± 15.8 ng/mL) | 60.35 ± 33.3 | [3][4] |

| γ-thrombin (100 nmol/L) | 2 hours post-dose (215.0 ± 72.17 ng/mL) | 27.25 ± 30.8 | [3][4] |

Table 2: Effect of Edoxaban on TRAP-Induced Platelet Aggregation

| Agonist | Edoxaban Concentration/Timing | Platelet Aggregation (%) | Reference |

| TRAP | Baseline | 73.3 ± 25.55 | [5] |

| TRAP | 2 hours post-dose | 44.7 ± 32.03 | [5] |

Table 3: Effect of Edoxaban on Tissue Factor-Induced Platelet Aggregation

| Agonist | Edoxaban Concentration | Inhibition of Platelet Aggregation (IC50) | Reference |

| Tissue Factor (Dade Innovin) | 150 nM | 50% | [6] |

| Tissue Factor (RecombiPlasTin) | 110 nM | 50% | [6] |

Table 4: Comparative Effect of DOACs on Platelet Aggregation (Ex Vivo)

| Agonist | Edoxaban (150 ng/mL) | Rivaroxaban (150 ng/mL) | Apixaban (150 ng/mL) | Dabigatran (150 ng/mL) | Reference |

| ADP | No significant effect | No significant effect | No significant effect | No significant effect | [7][8] |

| TRAP | No significant effect | No significant effect | No significant effect | No significant effect | [7][8] |

| γ-thrombin | No significant effect | No significant effect | No significant effect | Complete inhibition | [8] |

| Tissue Factor | Significant inhibition (p < 0.01) | Significant inhibition (p < 0.0001) | Significant inhibition (p < 0.0001) | Not tested | [8] |

Note: Studies have shown that edoxaban does not significantly affect platelet aggregation induced by ADP or collagen.[9][10]

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the impact of edoxaban on platelet function.

Light Transmission Aggregometry (LTA)

LTA is a widely used method to assess platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[1]

Materials:

-

Whole blood collected in 3.2% sodium citrate (B86180) tubes

-

Platelet agonists (e.g., γ-thrombin, TRAP, Tissue Factor, ADP, collagen)

-

Edoxaban solutions of desired concentrations

-

Saline or appropriate vehicle control

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

Protocol:

-

Blood Collection: Draw venous blood into 3.2% sodium citrate tubes (ratio 9:1).[3]

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.[1]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.[1]

-

Incubation: Pre-warm PRP samples to 37°C. Add edoxaban or a vehicle control to the PRP and incubate for a specified duration.[1]

-

Aggregation Measurement:

-

Place a cuvette with PRP in the aggregometer to establish a baseline (0% aggregation).

-

Use a cuvette with PPP to set the 100% aggregation baseline.

-

Add the desired agonist to the PRP sample.

-

Record the change in light transmission for a defined period (typically 5-10 minutes).[1]

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.[1]

Experimental Workflow for Light Transmission Aggregometry

Thromboelastography (TEG)

TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.

Materials:

-

Whole blood collected in 3.2% sodium citrate tubes

-

TEG analyzer, cups, and pins

-

Activators (e.g., kaolin)

Protocol:

-

Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.[1]

-

Assay Preparation: Prepare the TEG analyzer according to the manufacturer's instructions.

-

Running the Assay:

-

Pipette the whole blood sample into the TEG cup.

-

Add an activator to initiate clotting.

-

The TEG analyzer monitors and records the clot's viscoelastic properties over time.[1]

-

-

Data Analysis: Key parameters include R-time (time to initial clot formation), K-time (clot kinetics), alpha-angle (clot propagation), and Maximum Amplitude (MA; maximum clot strength). Edoxaban is expected to primarily prolong the R-time.[1][11]

Impact on Platelet Activation Markers

Studies using a shed blood model have demonstrated that single oral doses of edoxaban (30, 60, or 120 mg) cause a rapid and significant decrease in β-thromboglobulin (β-TG), a marker of platelet activation.[12] This indicates that by inhibiting thrombin generation, edoxaban also reduces overall platelet activation in a clinically relevant setting.[12]

Conclusion

Edoxaban tosylate does not directly inhibit platelet aggregation. Its antiplatelet effect is an indirect consequence of its primary mechanism of action: the direct, selective, and reversible inhibition of Factor Xa.[1] This leads to a reduction in thrombin generation, a key agonist for platelet activation and aggregation.[3] The extent of this indirect effect is most pronounced in assays where platelet aggregation is induced by thrombin or tissue factor.[1][6][8] In contrast, edoxaban has no significant impact on platelet aggregation initiated by ADP or collagen.[9][10] For researchers and drug development professionals, a thorough understanding of this indirect mechanism is essential for accurately interpreting preclinical and clinical data, especially when designing studies involving combination therapies with antiplatelet agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the nuanced hemostatic effects of edoxaban and other DOACs.

References

- 1. benchchem.com [benchchem.com]

- 2. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Edoxaban on Thrombin-Dependent Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Edoxaban affects TRAP-dependent platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Platelet Aggregation in Direct Oral Factor Xa Inhibitors-treated Patients With Atrial Fibrillation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Edoxaban on the Cellular and Protein Phase of Coagulation in Patients with Coronary Artery Disease on Dual Antiplatelet Therapy with Aspirin and Clopidogrel: Results of the EDOX-APT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of edoxaban on markers of coagulation in venous and shed blood compared with fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Edoxaban Beyond Factor Xa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban (B1671109) is a highly selective, direct, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its primary mechanism of action involves the inhibition of Factor Xa, which subsequently reduces thrombin generation and fibrin (B1330869) formation, leading to its anticoagulant effect.[3][4] While its efficacy in preventing and treating thromboembolic events is well-established and attributed to its on-target activity, emerging evidence suggests that the molecular influence of Edoxaban may extend beyond the singular inhibition of Factor Xa.

This technical guide provides a comprehensive overview of the current understanding of Edoxaban's molecular interactions beyond its primary target. It is designed for researchers, scientists, and drug development professionals interested in the broader pharmacological profile of this direct oral anticoagulant (DOAC). The guide delves into potential off-target effects and the modulation of signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular relationships.

The Wnt/β-catenin and PI3K/AKT Signaling Axis: A Novel Frontier

Recent preclinical research has illuminated a potential novel mechanism of action for Edoxaban, implicating its involvement in the Wnt/β-catenin and PI3K/AKT signaling pathways. A study by Shan et al. (2019) in a mouse model of atrial fibrillation and thromboembolism demonstrated that Edoxaban treatment led to significant alterations in these interconnected pathways, suggesting a role beyond simple anticoagulation.[1]

Modulation of Key Signaling Proteins

The study reported that Edoxaban therapy significantly stimulated the phosphorylation of Wnt-β and the expression of integrin in platelets.[1] Concurrently, in vascular endothelial cells, Edoxaban was found to upregulate the expression of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT).[1] This upregulation is particularly noteworthy as the PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and angiogenesis.

Furthermore, the activation of this pathway by Edoxaban was linked to an increase in the activity of Protein C and Protein S in vascular endothelial cells.[1] Protein C is a vital natural anticoagulant, and its activation is a key physiological mechanism to prevent thrombosis.[5] This suggests that Edoxaban may not only block a pro-coagulant pathway but also enhance a natural anti-coagulant system.

The following diagram illustrates the proposed signaling cascade influenced by Edoxaban:

References

- 1. benchchem.com [benchchem.com]

- 2. Edoxaban treatment in a post-infarction experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rapid Assay for the Therapeutic Drug Monitoring of Edoxaban | MDPI [mdpi.com]

- 5. Effect of edoxaban compared with other oral anticoagulants for stroke prevention in patients with atrial fibrillation: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Signaling Pathway Modulation of Edoxaban Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Edoxaban (B1671109) Tosylate, a direct, selective, and reversible inhibitor of Factor Xa (FXa). Beyond its primary anticoagulant function, emerging in vitro evidence reveals that edoxaban modulates key cellular signaling pathways, particularly in endothelial cells, suggesting pleiotropic effects that may contribute to its overall therapeutic profile. This document details its mechanism of action, summarizes quantitative data from key assays, provides detailed experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Direct Factor Xa Inhibition

Edoxaban is an oral, selective, direct, and reversible inhibitor of activated clotting factor X (FXa).[1] It competitively and potently inhibits free FXa and FXa within the prothrombinase complex in a concentration-dependent manner.[2][3] By binding to the active site of FXa, edoxaban prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.[4] This inhibition of thrombin generation ultimately reduces the formation of fibrin (B1330869) clots.[1][4] Unlike indirect FXa inhibitors such as fondaparinux, edoxaban's mechanism is independent of antithrombin.[4]

References

- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

The Pharmacological Profile of Edoxaban Tosylate in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edoxaban (B1671109), a potent, orally active, and selective direct inhibitor of Factor Xa (FXa), has been extensively studied in various animal models to elucidate its pharmacological profile.[1] This technical guide provides a comprehensive overview of the nonclinical pharmacology of edoxaban tosylate, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as demonstrated in key animal studies. The data presented herein, including detailed experimental protocols and quantitative summaries, offer valuable insights for researchers and professionals involved in the development of novel anticoagulant therapies.

Mechanism of Action

Edoxaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting human Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2] Its inhibitory constant (Ki) value for human FXa is 0.561 nM.[2] By binding to the active site of FXa, edoxaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin (B1330869) formation.[1] This action is independent of antithrombin III.[1] Edoxaban demonstrates high selectivity for FXa, with significantly less inhibitory activity against thrombin (Ki of 6.0 µM) and other serine proteases.[3][4]

Signaling Pathway Modulation

Beyond its direct anticoagulant effects, research suggests that edoxaban may modulate the Wnt-β-induced PI3K/AKT signaling pathway. This modulation is thought to upregulate the protein C anticoagulant system, which plays a crucial role in regulating coagulation and inflammation.[1]

Caption: Edoxaban's dual action on coagulation and cell signaling pathways.

Pharmacodynamics in Animal Models

The antithrombotic and anticoagulant effects of edoxaban have been demonstrated in a variety of animal models, including rats, rabbits, and monkeys.

Anticoagulant Activity

In vitro studies have shown that edoxaban prolongs prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in a concentration-dependent manner in plasma from humans, monkeys, and rabbits.[4] The inhibitory activity of edoxaban on FXa varies across species, as detailed in the table below.

| Species | Ki (nM) for Factor Xa Inhibition |

| Human | 0.561[3] |

| Rat | 6.98[3] |

| Rabbit | 0.457[3] |

| Cynomolgus Monkey | 0.715[3] |

Antithrombotic Efficacy

Oral administration of edoxaban has been shown to produce dose-dependent antithrombotic activity in several animal models of thrombosis.[3]

In rat models of venous thrombosis, edoxaban demonstrated significant, dose-dependent inhibition of thrombus formation.

| Compound | ED50 (50% Thrombus Inhibition Dose) |

| Edoxaban | 1.9 mg/kg (oral) |

| Warfarin (B611796) | 0.12 mg/kg (oral, repeated dosing) |

| Enoxaparin | 500 IU/kg (subcutaneous) |

Studies in rats have compared the antithrombotic and hemorrhagic effects of edoxaban with conventional anticoagulants. Edoxaban was found to have a wider therapeutic window, as indicated by a larger safety margin (ratio of the dose required to double bleeding time to the dose required for 50% inhibition of thrombus formation).[5]

| Compound | Safety Margin (BT2/ED50) |

| Edoxaban | >10.5 |

| Warfarin | 1.3 |

| Enoxaparin | 3.4 |

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animals have been crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of edoxaban.

Rabbit Pharmacokinetic Profile

Following a single oral administration of 1.2 mg/kg in healthy male albino rabbits, the following pharmacokinetic parameters were observed:

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 213.83 ± 10.46 | ng/mL[6] |

| Tmax | 2.0 | h[6] |

| AUC0→t | 945.13 ± 24.32 | ng·h/mL[6] |

| AUC0→∞ | 986.135 ± 19.31 | ng·h/mL[6] |

Rat Pharmacokinetic Profile

In Wistar rats administered a 10 mg/kg oral dose of edoxaban, plasma concentrations were measured at various time points. The dosing time was found to influence the pharmacokinetic profile, with administration at the beginning of the light phase (ZT2) resulting in higher plasma concentrations compared to administration at the beginning of the dark phase (ZT14).[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical studies. Below are summaries of key experimental protocols used to evaluate edoxaban in animal models.

Rat Model of Venous Thrombosis (Inferior Vena Cava Ligation)

This model is used to simulate deep vein thrombosis.[1]

Caption: Workflow for the rat inferior vena cava (IVC) ligation model.

Methodology:

-

Rats are anesthetized.

-

A midline abdominal incision is made to expose the inferior vena cava (IVC).

-

The IVC is ligated to induce blood stasis.

-

Edoxaban is administered orally at desired doses (e.g., 1-10 mg/kg) at a specified time relative to the surgery.[1]

-

The abdominal incision is closed, and the animal is allowed to recover.

-

After a predetermined period (e.g., 24-72 hours), the animal is re-anesthetized, and the thrombosed segment of the IVC is excised.[1]

-

The thrombus is isolated and weighed.[1]

Rat Tail Bleeding Model

This model is used to assess the hemorrhagic potential of anticoagulants.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. scispace.com [scispace.com]

- 5. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Edoxaban Tosylate using a Stability-Indicating RP-HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban (B1671109) tosylate monohydrate is a potent, orally bioavailable factor Xa inhibitor, crucial in the prevention and treatment of thromboembolic disorders.[1] Robust and reliable analytical methods are essential for the quality control of edoxaban in both bulk drug and final pharmaceutical dosage forms. This application note details a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Edoxaban Tosylate. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Principle

The method utilizes reversed-phase chromatography to separate Edoxaban from its potential degradation products and formulation excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffered aqueous solution and an organic modifier allows for the efficient separation of the analyte. Detection is performed using a UV detector at the maximum absorbance wavelength of Edoxaban, ensuring high sensitivity. The method's stability-indicating capability is confirmed through forced degradation studies, which demonstrate its ability to resolve the parent drug from its degradation products.[2][3]

Physicochemical Properties of Edoxaban Tosylate Monohydrate

A fundamental understanding of the physicochemical properties of Edoxaban Tosylate Monohydrate is critical for the development of a robust analytical method.

| Property | Value |

| Chemical Formula | C₂₄H₃₀ClN₇O₄S·C₇H₈O₃S·H₂O |

| Molecular Weight | 764.03 g/mol [1] |

| Appearance | White to pale yellow crystalline powder[1] |

| Solubility | Soluble in water and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in chloroform (B151607) and ethanol (B145695) with sonication and warming.[1] |

| UV Maximum Absorbance (λmax) | 290 nm[1][2] |

Experimental Workflow

Caption: Experimental workflow for Edoxaban Tosylate quantification by RP-HPLC.

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be utilized for this analysis. The following conditions have been demonstrated to provide excellent separation and peak symmetry.[1]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent with PDA/UV detector |

| Column | Eclipse XDB C18 (250 x 4.6 mm, 5 µm) or Phenomenex C18 (250 x 4.6 mm, 5 µm)[4][5] |

| Mobile Phase | 0.01 M Sodium Acetate (B1210297) Buffer (pH 4.0) : Acetonitrile (B52724) (70:30 v/v)[2] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 30 °C[7][8] |

| Detection Wavelength | 290 nm[1][2] |

| Run Time | 10 minutes[1] |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.01 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water and adjusting the pH to 4.0 with glacial acetic acid. Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter and degas before use.[1]